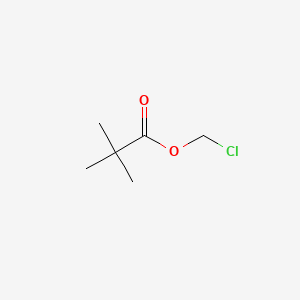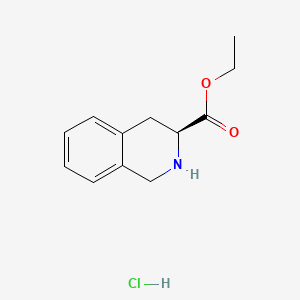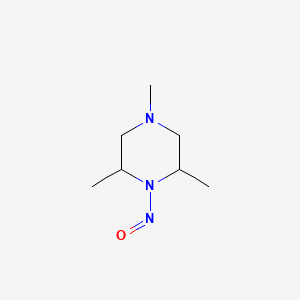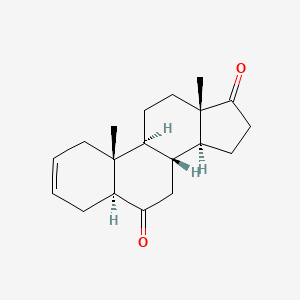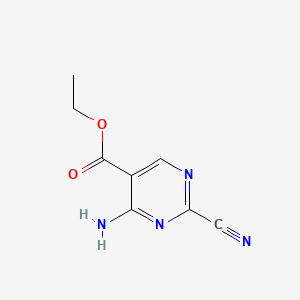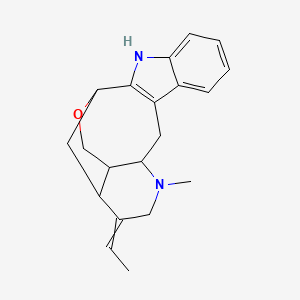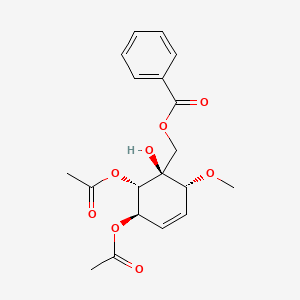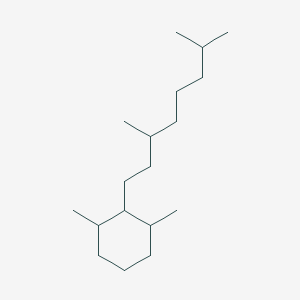
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- is a chemical compound that belongs to the class of cycloalkanes. It is also known as 1,3-dimethyl-2-(3,7-dimethyloctyl)cyclohexane. This compound is widely used in scientific research due to its unique properties and applications.
Aplicaciones Científicas De Investigación
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- has a wide range of applications in scientific research. It is used as a solvent, a reagent, and a starting material for the synthesis of various compounds. This compound is widely used in the field of organic chemistry, biochemistry, and pharmacology. It is also used in the development of new drugs, pesticides, and other industrial applications.
Mecanismo De Acción
The mechanism of action of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- is not well understood. However, it is believed to act as a non-polar solvent and a lipophilic molecule that interacts with the cell membrane and alters its properties. This compound is also known to interact with various proteins and enzymes, which may contribute to its biological activity.
Efectos Bioquímicos Y Fisiológicos
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic activities. This compound is also known to exhibit antitumor, antibacterial, and antifungal activities. It has been shown to modulate the immune response and to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a non-toxic compound that can be safely handled in the laboratory. However, this compound has some limitations, such as its low solubility in water and its high boiling point, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl-. One of the directions is to investigate its potential as a drug delivery system. This compound has been shown to interact with the cell membrane, which may make it a promising candidate for drug delivery. Another direction is to study its potential as a catalyst in organic synthesis. This compound has a unique structure that may make it a useful catalyst for various reactions. Finally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- is a unique compound that has a wide range of applications in scientific research. It is a stable and non-toxic compound that can be easily synthesized and purified. This compound has several biochemical and physiological effects, and it has the potential to be used in various fields such as drug delivery and organic synthesis. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications.
Métodos De Síntesis
The synthesis of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- is a complex process that involves several steps. One of the commonly used methods for the synthesis of this compound is the reaction of 3,7-dimethyloctan-1-ol with cyclohexanone in the presence of a catalyst. The reaction takes place at elevated temperatures and pressures, and the product is purified using various techniques such as distillation, recrystallization, and chromatography.
Propiedades
IUPAC Name |
2-(3,7-dimethyloctyl)-1,3-dimethylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36/c1-14(2)8-6-9-15(3)12-13-18-16(4)10-7-11-17(18)5/h14-18H,6-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCNQHFHIYGTKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1CCC(C)CCCC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- | |
CAS RN |
19550-61-9 |
Source


|
| Record name | 2-(3,7-Dimethyloctyl)-1,3-dimethylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


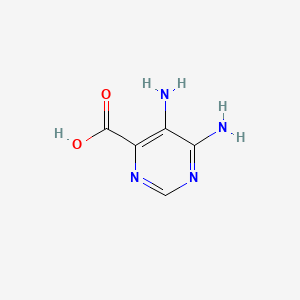
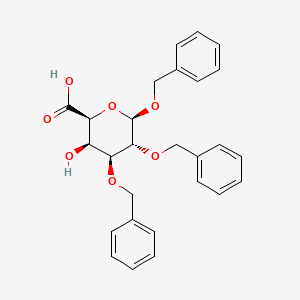
![methyl (1'S,2R,7'R,8'R,9'R)-9'-[(1S)-1-hydroxyethyl]-5-methoxy-3-oxospiro[1H-indole-2,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate](/img/structure/B579701.png)
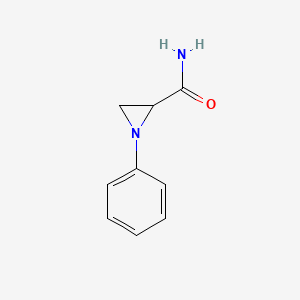
![Trisodium;5-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-8-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B579705.png)
